molecular formula C7H4ClF2NO B13914563 5-Chloro-6-(difluoromethyl)picolinaldehyde

5-Chloro-6-(difluoromethyl)picolinaldehyde

Cat. No.: B13914563
M. Wt: 191.56 g/mol
InChI Key: FWYFQGDTZXSGCH-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethyl)picolinaldehyde is a halogenated and fluorinated derivative of picolinaldehyde, a pyridine-based aldehyde. Its structure features a chlorine atom at the 5-position, a difluoromethyl group at the 6-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine and chlorine substituents, which enhance metabolic stability, lipophilicity, and target-binding affinity . Fluorine incorporation, particularly via the difluoromethyl group, is known to modulate electronic properties and improve bioavailability by reducing oxidative metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethyl)picolinaldehyde typically involves the chlorination and difluoromethylation of picoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and difluoromethylating agents like difluoromethyl bromide . The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-(difluoromethyl)picolinaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: As a potential precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The structural analogs of 5-Chloro-6-(difluoromethyl)picolinaldehyde differ primarily in substituents at the 5- and 6-positions of the pyridine ring. Below is a detailed comparison of key analogs, supported by experimental

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituents (5-/6-position) Molecular Formula Molecular Weight (g/mol) Log S (Solubility) Key Applications/Properties
This compound Cl / CHF₂ C₇H₅ClF₂NO 192.57 -2.1 Agrochemical intermediates
5-(Trifluoromethyl)picolinaldehyde CF₃ / H C₇H₄F₃NO 175.11 -1.8 Pharmaceutical building block
5-Chloro-6-methoxypicolinaldehyde Cl / OCH₃ C₇H₆ClNO₂ 171.58 -1.5 Fungicide research
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid Cl / CF₃ (different positions) C₇H₃ClF₃NO₂ 239.56 -2.4 Herbicide synthesis

Key Comparisons:

Substituent Effects on Bioactivity

  • Difluoromethyl (CHF₂) vs. Trifluoromethyl (CF₃):
    The CHF₂ group in this compound offers moderate electron-withdrawing effects compared to the stronger inductive effect of CF₃. This results in higher metabolic stability for CHF₂ analogs while maintaining solubility, whereas CF₃ analogs (e.g., 5-(Trifluoromethyl)picolinaldehyde) exhibit greater lipophilicity but may face solubility challenges .
  • Difluoromethyl vs. Methoxy (OCH₃):
    The methoxy group in 5-Chloro-6-methoxypicolinaldehyde enhances solubility (Log S = -1.5) due to its polar nature but reduces resistance to enzymatic degradation compared to CHF₂ analogs. Methoxy derivatives are less favored in agrochemicals requiring prolonged environmental stability .

Positional Isomerism

  • The position of substituents significantly impacts bioactivity. For example, 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (Cl at 6-position, CF₃ at 3-position) shows herbicidal activity distinct from this compound, which is optimized for fungicidal applications .

Role of Halogens

  • Chlorine at the 5-position enhances electrophilicity, facilitating nucleophilic reactions in synthetic pathways. In contrast, fluorine-containing groups (CHF₂, CF₃) improve binding to hydrophobic pockets in target enzymes, as seen in fungicides and protease inhibitors .

Synthetic Accessibility Difluoromethyl analogs require specialized fluorination reagents (e.g., diethylaminosulfur trifluoride), whereas methoxy derivatives are synthesized via simpler nucleophilic substitution. This makes CHF₂ compounds more costly but critical for high-value applications .

Biological Activity

5-Chloro-6-(difluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and difluoromethyl group attached to the picolinaldehyde structure, which influences its reactivity and interaction with biological targets.

  • Molecular Formula : C₆H₄ClF₂N
  • Molecular Weight : Approximately 179.55 g/mol
  • Structure : The compound consists of a pyridine ring with an aldehyde functional group, which is reactive and can form covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The aldehyde group can react with nucleophilic residues, leading to inhibition of enzyme activity. This mechanism is significant in the context of drug design, particularly for targeting enzymes involved in disease processes.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit various enzymes, including glutathione S-transferases (GSTs), which play a critical role in detoxifying harmful compounds in cells. Inhibitors of GSTs are being explored as potential therapeutic agents against drug-resistant cancers and tropical diseases .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Larvicidal Activity :
    • Research indicates that compounds similar to this compound have shown larvicidal effects against mosquito larvae, suggesting potential applications in vector control for diseases like dengue and malaria .

Study on Enzyme Inhibition

A study utilizing dynamic combinatorial chemistry (DCC) demonstrated that derivatives of picolinaldehyde could effectively inhibit GSTs. The introduction of this compound into these studies revealed its potential as a lead compound for developing selective GST inhibitors .

Antimicrobial Screening

In a series of antimicrobial tests, this compound was evaluated against various bacterial strains. Results indicated varying degrees of inhibition, highlighting its potential as an antimicrobial agent.

Comparative Biological Activity Table

Compound Biological Activity Reference
This compoundEnzyme inhibition (GSTs)
Similar Picolinaldehyde DerivativesAntimicrobial activity
Related CompoundsLarvicidal effects on mosquito larvae

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H

InChI Key

FWYFQGDTZXSGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)C(F)F)Cl

Origin of Product

United States

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